3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile
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Description
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is represented by the linear formula C9H5NO2 . The InChI code for this compound is 1S/C9H5NO2/c10-4-6-1-2-9-7 (3-6)8 (11)5-12-9/h1-3,5,11H .Chemical Reactions Analysis
Benzofuran compounds, including 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .Physical And Chemical Properties Analysis
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a pale-yellow to yellow-brown solid . Its molecular weight is 159.14 .Future Directions
The future directions for 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and similar compounds are promising. Given their strong biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are seen as potential natural drug lead compounds .
properties
IUPAC Name |
3-oxo-1-benzofuran-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTZPTUJAKROJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile |
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